Stearic acid D7
Overview
Description
Stearic acid D7, also known as octadecanoic acid D7, is a deuterated form of stearic acid. Stearic acid is a saturated fatty acid with an 18-carbon chain, commonly found in animal and vegetable fats. The deuterated form, this compound, has seven deuterium atoms replacing hydrogen atoms, making it useful in various scientific research applications due to its unique isotopic properties .
Mechanism of Action
Target of Action
Stearic acid D7 primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This enzyme is expressed at high levels in several human tissues and is required for the biosynthesis of MUFAs, which are involved in many biological processes .
Mode of Action
This compound interacts with its target, SCD1, by serving as a substrate for the enzyme . In the presence of SCD1, this compound (a saturated fatty acid) is converted into oleic acid (a monounsaturated fatty acid) . This conversion is a key step in the synthesis of MUFAs, which are essential components of membrane lipids, signaling molecules, and major energy-storage reserves .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . In this pathway, SCD1 catalyzes the formation of a cis-double bond at the 9-position of stearoyl-CoA, converting stearic acid into oleic acid . This process is crucial for the formation of MUFAs, which are key components of triglycerides, cholesterol esters, and phospholipids .
Pharmacokinetics
It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can be influenced by various factors, including its chemical structure and the physiological conditions of the organism .
Result of Action
The conversion of this compound into oleic acid by SCD1 has broad effects on human physiology . This process influences cellular membrane physiology and signaling, leading to effects on lipid metabolism and body weight control . Additionally, SCD1 has emerged as a potential new target for the treatment of various diseases, such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the physiological conditions of the organism, including the presence of other biochemicals and the pH of the environment . Moreover, stearic acid is biodegradable, meaning it breaks down naturally in the environment thanks to microbial action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearic acid D7 can be synthesized through the hydrogenation of oleic acid D7, which involves the addition of deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound involves the extraction of stearic acid from natural fats and oils, followed by isotopic exchange reactions to introduce deuterium atoms. This process may include steps such as:
Hydrolysis: Breaking down fats or oils to release fatty acids.
Distillation: Purifying the fatty acids.
Isotopic Exchange: Replacing hydrogen atoms with deuterium using deuterium gas under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form stearic acid peroxide.
Reduction: It can be reduced to stearyl alcohol using reducing agents like lithium aluminum hydride.
Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products:
Oxidation: Stearic acid peroxide.
Reduction: Stearyl alcohol.
Esterification: Methyl stearate, ethyl stearate.
Scientific Research Applications
Stearic acid D7 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Helps in studying lipid metabolism and the role of fatty acids in biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including cosmetics and lubricants
Comparison with Similar Compounds
Palmitic acid D7: A deuterated form of palmitic acid with a 16-carbon chain.
Oleic acid D7: A deuterated form of oleic acid with one double bond in its 18-carbon chain.
Linoleic acid D7: A deuterated form of linoleic acid with two double bonds in its 18-carbon chain.
Uniqueness: Stearic acid D7 is unique due to its fully saturated 18-carbon chain and the presence of seven deuterium atoms. This makes it particularly useful in studies requiring stable isotopic labeling, as it provides distinct mass spectrometric signatures and minimal interference from natural isotopic variations .
Properties
IUPAC Name |
16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951209-59-9 | |
Record name | Stearic acid D7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951209599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STEARIC ACID D7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3B081197X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is deuterium-labeled stearic acid (d7-C18:0) used instead of regular stearic acid to study fatty acid metabolism?
A1: Using d7-C18:0 offers a significant advantage over unlabeled stearic acid: it allows researchers to differentiate between the ingested labeled fatty acid and the pre-existing unlabeled stearic acid in the body []. This distinction is crucial for accurately tracing the metabolism and distribution of the ingested stearic acid. The study demonstrated this by orally administering d7-C18:0 to rats and successfully tracking the parent compound and its metabolites (d7-oleic acid (C18:1) and d7-palmitic acid (C16:0)) in plasma over time [].
Q2: What analytical techniques are used to measure d7-C18:0 and its metabolites in plasma?
A2: The research paper describes a rapid and sensitive method using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) []. This technique allows for the separation and quantification of d7-C18:0 and its metabolites in plasma samples. The researchers optimized the sample preparation process to minimize matrix interference and achieved high accuracy, precision, and recovery for d7-C18:0 and d7-oleic acid (C18:1) within a specific concentration range [].
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